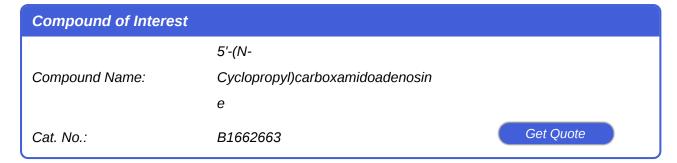


# chemical properties and structure of 5'-(N-Cyclopropyl)carboxamidoadenosine

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# 5'-(N-Cyclopropyl)carboxamidoadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**5'-(N-Cyclopropyl)carboxamidoadenosine** (CPCA) is a synthetic analog of adenosine, a purine nucleoside that plays a crucial role in various physiological processes. CPCA is distinguished by the presence of a cyclopropyl group attached to the carboxamide at the 5' position of the ribose sugar. This modification confers specific pharmacological properties, most notably its function as a potent and selective agonist for the A2 adenosine receptor.[1] Its activity at this receptor subtype makes it a valuable tool in research and a potential lead compound in drug development, with demonstrated antipyretic and anticonvulsant activities.[1] [2] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of CPCA, along with detailed experimental protocols for its characterization.

## **Chemical Properties and Structure**







The chemical and physical properties of **5'-(N-Cyclopropyl)carboxamidoadenosine** are summarized in the table below. While experimental data for some properties are limited, the provided information is based on available literature and predicted values.



Property	Value	Source(s)
IUPAC Name	1-(6-amino-9H-purin-9-yl)-N- cyclopropyl-1-deoxy-β-D- ribofuranuronamide	[1]
Synonyms	CPCA, NCPCA	[1][3]
CAS Number	50908-62-8	[1][4]
Molecular Formula	C13H16N6O4	[1][4]
Molecular Weight	320.3 g/mol	[1][4]
Appearance	Crystalline solid	[2]
Melting Point	Not reported	
Boiling Point	459.21°C (rough estimate)	[2]
Density	1.2633 (rough estimate)	[2]
рКа	12.88 ± 0.70 (Predicted)	[2]
UV λmax	259 nm	[1]
Solubility	DMF: 25 mg/mLDMSO: 14 mg/mLEthanol: 2 mg/mLPBS (pH 7.2): 10 mg/mL	[1][2]
SMILES	O[C@H]1INVALID-LINKO INVALID-LINK[C@H]1O	[1]
InChI	InChI=1S/C13H16N6O4/c14- 10-6-11(16-3-15-10)19(4-17- 6)13-8(21)7(20)9(23- 13)12(22)18-5-1-2-5/h3-5,7- 9,13,20-21H,1-2H2,(H,18,22) (H2,14,15,16)/t7-,8+,9-,13+/m0 /s1	[1]

Stability and Storage: **5'-(N-Cyclopropyl)carboxamidoadenosine** should be stored at 2-8°C. [2] As with other adenosine analogs, it is expected to be stable in aqueous solutions at neutral

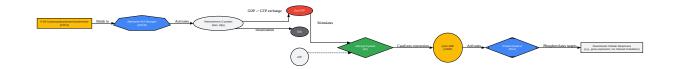


pH. Hydrolysis may occur under strongly acidic or basic conditions.

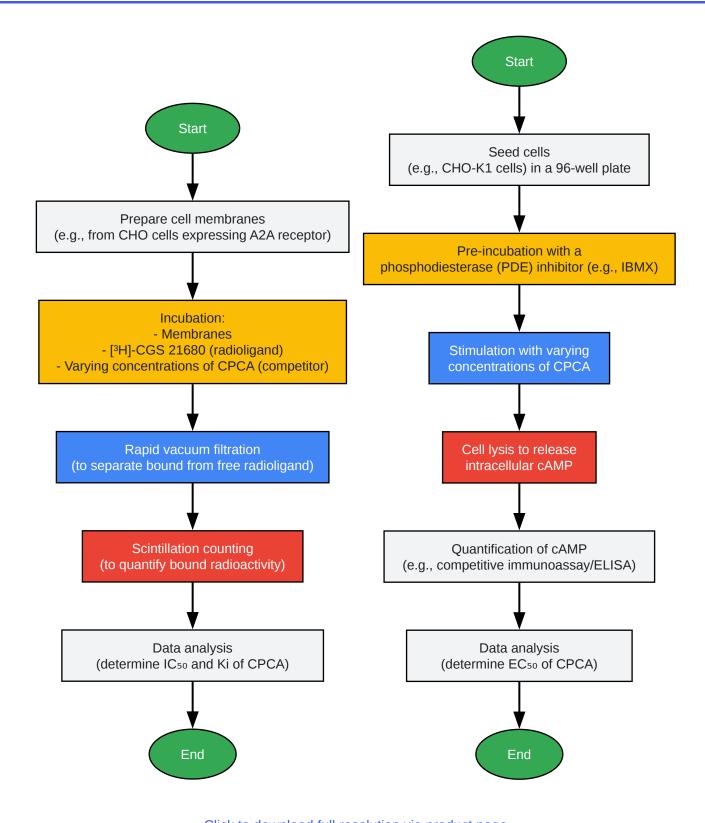
## Adenosine A<sub>2</sub>A Receptor Signaling Pathway

CPCA primarily exerts its effects through the activation of the adenosine A<sub>2</sub>A receptor, a G-protein coupled receptor (GPCR). The binding of CPCA to the A<sub>2</sub>A receptor initiates a signaling cascade that plays a key role in various cellular responses.









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